mhy1485
Overview
Description
MHY1485 is a synthetic compound known for its ability to activate the mammalian target of rapamycin (mTOR) pathway. The mammalian target of rapamycin is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, motility, and survival by sensing nutrient availability .
Mechanism of Action
Target of Action
The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .
Mode of Action
This compound acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, this compound can affect the phosphorylation level of ULK1, another key protein involved in autophagy .
Pharmacokinetics
It is known that this compound is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .
Result of Action
This compound has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .
Action Environment
The action of this compound can be influenced by environmental factors such as radiation and the presence of other drugs. For example, this compound has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .
Biochemical Analysis
Biochemical Properties
MHY1485 interacts with mTOR, a serine/threonine protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth . It inhibits the autophagy process by inhibiting the fusion between autophagosomes and lysosomes .
Cellular Effects
This compound has been shown to inhibit the growth and proliferation of various types of cells, including liver cancer cells . It enhances the sensitivity of these cells to treatments such as adriamycin . It also enhances the radiosensitivity of tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating mTOR and inhibiting autophagy . This inhibition is achieved by preventing the fusion between autophagosomes and lysosomes, leading to the accumulation of LC3II protein and enlarged autophagosomes .
Dosage Effects in Animal Models
It has been shown to enhance the effects of radiation in murine tumor cell lines .
Metabolic Pathways
This compound is involved in the mTOR signaling pathway . It activates mTOR, which plays a vital role in cell growth, metabolism, and survival .
Subcellular Localization
Given its role in inhibiting the fusion of autophagosomes and lysosomes, it is likely to be found in these subcellular compartments .
Preparation Methods
MHY1485 is synthesized through a series of chemical reactions. The compound is typically supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments . The exact synthetic route and industrial production methods are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
MHY1485 undergoes several types of chemical reactions, primarily involving its role as an mTOR activator. It inhibits autophagy by preventing the fusion between autophagosomes and lysosomes . This inhibition is crucial in various biological processes, including cancer treatment, where this compound enhances the sensitivity of cancer cells to chemotherapy drugs like adriamycin . The compound also induces oxidative stress and endoplasmic reticulum stress, leading to increased apoptosis and senescence in tumor cells .
Scientific Research Applications
MHY1485 has a wide range of scientific research applications:
Cancer Research: It enhances the anti-cancer effects of treatments like radiation and chemotherapy by increasing apoptosis and senescence in tumor cells.
Autophagy Studies: This compound is used to study the autophagy process, particularly its inhibition by preventing the fusion of autophagosomes and lysosomes.
Ovarian Function: The compound has been shown to promote primordial follicle development and restore endocrine function in ovarian tissues.
Cell Growth and Metabolism: This compound activates the mTOR-Nrf2 signaling pathway, preventing cell death and apoptosis in various cell types.
Comparison with Similar Compounds
MHY1485 is unique in its ability to activate mTOR while inhibiting autophagy. Similar compounds include:
This compound stands out due to its dual role in activating mTOR and inhibiting autophagy, making it a valuable tool in cancer research and other scientific studies.
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBKQZZINCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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